molecular formula C22H17N5O B2548918 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-55-9

5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine

Cat. No.: B2548918
CAS No.: 339279-55-9
M. Wt: 367.412
InChI Key: ZXSXPEQOVJVGFW-RQZHXJHFSA-N
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Description

5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a pyrimidine derivative featuring:

  • Diazenyl group at position 5, substituted with a 4-methoxyphenyl moiety.
  • Phenyl group at position 4.
  • 4-Pyridinyl group at position 2. Its physicochemical and structural properties can be inferred through comparisons with analogs (see below).

Properties

IUPAC Name

(4-methoxyphenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-28-19-9-7-18(8-10-19)26-27-20-15-24-22(17-11-13-23-14-12-17)25-21(20)16-5-3-2-4-6-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXPEQOVJVGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-phenyl-2-(4-pyridinyl)pyrimidine.

    Diazotization and Coupling: The methoxyphenyl group is introduced via a diazotization reaction followed by coupling with the pyrimidine core. This step requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired diazenyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the diazenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to 5-[2-(4-methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the diazenyl group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against tumors .

Anti-inflammatory Properties

Compounds within the pyrimidine family have been explored for their anti-inflammatory effects. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs . In preclinical studies, related compounds have shown promise in reducing inflammation markers in various models .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has indicated that certain pyrimidine derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics. The presence of the methoxy and diazenyl groups may enhance the lipophilicity and bioavailability of the compound, improving its effectiveness against microbial pathogens .

Photonic Materials

The unique electronic properties of compounds like this compound make them suitable candidates for photonic applications. The azo group (–N=N–) can undergo reversible photoisomerization, which is valuable in the development of photoresponsive materials used in optical devices and sensors . This property allows for potential applications in data storage and molecular switches.

Coordination Chemistry

Studies have demonstrated that this compound can form coordination complexes with metal ions, which are essential in catalysis and materials science. The ability to coordinate with metals enhances the functionality of these compounds in creating novel materials with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer activity of a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the proliferation of several cancer cell lines, demonstrating IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration
In another investigation, researchers synthesized several pyrimidine derivatives and tested their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Compounds similar to this compound exhibited significant reductions in edema compared to controls, suggesting a promising avenue for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents at positions 4, 5, and 2 of the pyrimidine core. A summary is provided in Table 1 .

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl (5), Phenyl (4), 4-Pyridinyl (2) - - Methoxy group enhances polarity
4-Phenyl-2-(4-pyridinyl)-5-[(Z)-3-(trifluoromethyl)phenyldiazenyl]pyrimidine 3-(Trifluoromethyl)phenyl (5) C₂₂H₁₄F₃N₅ 405.38 Electron-withdrawing CF₃ group
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine 3,5-Dichlorophenyl (5), 4-Methylphenyl (4) C₂₃H₁₆Cl₂N₄ 419.31 Chloro groups increase lipophilicity
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine 2-Chlorophenyl (5) - - Ortho-substitution affects steric hindrance
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine 2-Furyl (4), 4-Methoxyphenyl (5), -NH₂ (2) C₁₅H₁₃N₅O₂ 295.30 Furyl and amine groups alter H-bonding

Physicochemical Properties

  • Boiling Point and Density: The 3,5-dichlorophenyl analog (419.31 g/mol) has a predicted boiling point of 534.4°C and density of 1.28 g/cm³ . These values suggest high thermal stability and moderate compactness.
  • Acidity :

    • The 3,5-dichlorophenyl derivative has a predicted pKa of -0.60 , indicating weak acidity .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N bonds stabilize the structure, while weak C–H⋯O and C–H⋯π interactions govern crystal packing .
  • Dihedral Angles : The phenyl group at position 4 in the target compound likely exhibits a dihedral angle of ~12° relative to the pyrimidine ring, similar to analogs with minimal steric hindrance .

Biological Activity

5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C22H17N5OC_{22}H_{17}N_{5}O, with a molar mass of 367.4 g/mol. Its structure features a pyrimidine core substituted with a diazenyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Synthesis Overview:

  • Formation of the Pyrimidine Core: The synthesis begins with the condensation of suitable precursors to form the pyrimidine structure.
  • Diazotization and Coupling: The introduction of the methoxyphenyl group occurs through diazotization followed by coupling with the pyrimidine core. This step requires precise control over reaction conditions (temperature, pH) to achieve the desired product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Electron Transfer Reactions: The diazenyl group facilitates electron transfer, which can influence various biochemical pathways.
  • Nucleic Acid Interaction: The pyrimidine core has potential interactions with nucleic acids, suggesting its role in modulating genetic expression or enzyme activity.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies indicate that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various bacterial strains, which may be linked to its structural components that disrupt microbial cell functions.
  • Inhibition of Enzymatic Activity: It has been investigated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis crucial for cell proliferation.

Anticancer Studies

A study evaluating the compound's effects on cancer cell lines showed promising results:

  • Cell Lines Tested: MCF-7 (breast cancer), HepG2 (liver cancer).
  • Findings: The compound exhibited IC50 values indicating significant cytotoxicity compared to control drugs, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Studies

Research assessing the antimicrobial efficacy revealed:

  • Bacterial Strains Tested: Gram-positive and Gram-negative bacteria.
  • Results: The compound displayed notable inhibitory effects, particularly against resistant strains, highlighting its potential as an alternative antimicrobial agent.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC22H17N5OC23H19N5O2 (related)
Molar Mass367.4 g/mol397.43 g/mol
Anticancer ActivitySignificant against MCF-7 and HepG2Variable
Antimicrobial ActivityEffective against multiple strainsVaries widely
Mechanism of ActionElectron transfer, nucleic acid interactionVaries by structure

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine?

  • Methodology :

  • Begin with precursor molecules such as 4-phenyl-2-(4-pyridinyl)pyrimidine. Introduce the diazenyl group via a diazo coupling reaction using 4-methoxyphenyldiazonium chloride under acidic conditions (e.g., HCl, 0–5°C). Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Optimize yield by varying stoichiometry of the diazonium salt and reaction time. Final purification may require recrystallization from ethanol to achieve >95% purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons of the pyridine, pyrimidine, and methoxyphenyl groups). Compare chemical shifts with analogous pyrimidine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation of a DCM/hexane mixture and analyze the crystal lattice for hydrogen bonding (e.g., N–H⋯O/S interactions) and molecular conformation .

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

  • Methodology :

  • Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, sodium methoxide in methanol may enhance nucleophilic substitution steps .
  • Monitor side reactions (e.g., over-oxidation or dimerization) via LC-MS and adjust quenching protocols (e.g., rapid cooling to 0°C) to suppress byproducts .

Advanced Research Questions

Q. How can computational chemistry guide the understanding of this compound’s electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution. This predicts sites for electrophilic/nucleophilic attack and aids in designing derivatives with enhanced stability .
  • Use reaction path search algorithms (e.g., GRRM) to simulate intermediates in diazo coupling reactions and identify transition states, enabling experimental condition optimization .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with fluoro) and test against target enzymes (e.g., kinases). Compare IC50_{50} values to isolate key functional groups .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., using GROMACS) to identify steric clashes or unfavorable interactions that explain discrepancies between in vitro and in silico results .

Q. How can researchers analyze intermolecular interactions in the crystal lattice to predict solubility and stability?

  • Methodology :

  • X-ray Diffraction : Quantify hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and π-π stacking distances (<4.5 Å indicates strong aromatic interactions). Use Mercury software to calculate packing coefficients and assess crystallinity .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks. Weak van der Waals forces may lead to lower melting points and higher solubility in apolar solvents .

Q. What advanced techniques characterize the compound’s potential as a photoswitchable molecule?

  • Methodology :

  • UV-Vis Spectroscopy : Measure absorbance changes (300–500 nm) upon irradiation to detect cis-trans isomerization of the diazenyl group. Use time-resolved spectroscopy to quantify switching kinetics .
  • Cyclic Voltammetry : Assess redox behavior in DMF/TBAP to evaluate stability under oxidative/reductive conditions, critical for applications in optoelectronic devices .

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